3α,7α-Dihydroxycoprostanic Acid-d3 (3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3) is a deuterium-labeled derivative of 3α,7α-Dihydroxycoprostanic Acid (3α,7α-Dihydroxycholestan-26-oic Acid) []. Deuterium labeling refers to the replacement of a hydrogen atom (H) with a deuterium atom (D), an isotope of hydrogen with a neutron in its nucleus. This modification creates a molecule with a slightly different mass compared to the original molecule [].
Scientific research often utilizes isotopically labeled compounds like 3α,7α-Dihydroxycoprostanic Acid-d3 as internal standards in analytical techniques like mass spectrometry [, ]. Mass spectrometry is a powerful tool for identifying and quantifying molecules based on their mass-to-charge ratio. An internal standard is a known compound added to a sample before analysis. By comparing the signal of the analyte (the molecule of interest) to the signal of the internal standard, researchers can account for variations in the analysis process and achieve more accurate measurements [].
The specific incorporation of deuterium atoms in 3α,7α-Dihydroxycoprostanic Acid-d3 provides several advantages as an internal standard. The mass difference between the labeled and unlabeled versions of the molecule allows for easy differentiation during mass spectrometry analysis []. Additionally, the deuterium atoms do not significantly alter the chemical properties of the molecule compared to the unlabeled version []. This ensures that the labeled molecule behaves similarly to the analyte within the analytical system.
3α,7α-Dihydroxycoprostanic Acid (the unlabeled version) is a type of bile acid. Bile acids are a class of detergent-like molecules produced by the liver and stored in the gallbladder. They play a crucial role in digestion by aiding in the absorption of dietary fats and fat-soluble vitamins in the small intestine [].
Research suggests that bile acids may have various physiological functions beyond digestion, potentially impacting cholesterol metabolism, glucose homeostasis, and gut microbiota composition [, ]. 3α,7α-Dihydroxycoprostanic Acid-d3, as a deuterium-labeled bile acid derivative, could be a valuable tool in studies investigating these diverse functions of bile acids.
For instance, researchers could employ 3α,7α-Dihydroxycoprostanic Acid-d3 to trace the metabolism and absorption of bile acids within the body. By measuring the levels of labeled and unlabeled bile acids in different tissues and biological fluids, scientists can gain insights into bile acid circulation and their potential interactions with other molecules [].
Here are some additional points to consider:
3α,7α-Dihydroxycoprostanic Acid-d3 is a deuterated derivative of 3α,7α-Dihydroxycoprostanic acid, which is a bile acid involved in the metabolism of cholesterol. This compound serves as a precursor to chenodeoxycholic acid, a primary bile acid that plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Structurally, it is characterized by the presence of hydroxyl groups at the 3 and 7 positions on the steroid backbone, which are critical for its biological function and solubility in bile .
The molecular formula of 3α,7α-Dihydroxycoprostanic Acid-d3 is C27H43D3O4, and it has a molecular weight of 437.67 g/mol. The presence of deuterium atoms distinguishes it from its non-deuterated counterpart, aiding in various research applications, particularly in metabolic studies and tracer experiments .
These reactions are essential for its transformation into more active forms that participate in lipid metabolism .
As a bile acid, 3α,7α-Dihydroxycoprostanic Acid-d3 plays significant roles in several biological processes:
Research indicates that alterations in bile acid composition can impact metabolic diseases, including obesity and diabetes .
Synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 typically involves:
The synthesis is often complex and requires careful control of reaction conditions to yield high-purity products suitable for research applications .
3α,7α-Dihydroxycoprostanic Acid-d3 has several applications:
Interaction studies involving 3α,7α-Dihydroxycoprostanic Acid-d3 focus on its binding affinities with various proteins involved in lipid metabolism. Key areas include:
Several compounds share structural similarities with 3α,7α-Dihydroxycoprostanic Acid-d3. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Chenodeoxycholic Acid | C24H40O4 | Primary bile acid; more potent than coprostanic acid |
| Ursodeoxycholic Acid | C24H40O6 | Known for its therapeutic effects on liver diseases |
| Lithocholic Acid | C24H38O3 | Less soluble; involved in detoxification processes |
While all these compounds are bile acids involved in lipid metabolism, 3α,7α-Dihydroxycoprostanic Acid-d3 is unique due to its specific hydroxylation pattern and deuterium labeling. This makes it particularly useful for tracing metabolic pathways without altering biological activity significantly .
3α,7α-Dihydroxycoprostanic Acid-d3 possesses the molecular formula C27H43D3O4, reflecting the presence of twenty-seven carbon atoms, forty-three hydrogen atoms, three deuterium atoms, and four oxygen atoms [1] [29]. The compound maintains the fundamental steroid backbone characteristic of bile acids while incorporating deuterium labeling for analytical applications . The molecular structure consists of a saturated cholestane framework with hydroxyl groups positioned at the 3α and 7α positions and a carboxylic acid side chain extending from carbon-24 [4] [6].
The steroid nucleus comprises four fused rings designated as rings A, B, C, and D, following standard steroid nomenclature conventions [8]. Ring A contains six carbon atoms (C-1 through C-3, C-5, C-10, and C-19), ring B encompasses carbons C-5 through C-10, ring C spans carbons C-8, C-9, C-11 through C-14, and ring D includes carbons C-13, C-14, C-16, and C-17 [7] [8]. The side chain extends from C-17 and terminates in a carboxylic acid functional group [4] [6].
The 3α-hydroxyl group adopts an axial orientation below the plane of the steroid nucleus, designated as the α-configuration [8] [14]. This stereochemical arrangement is critical for the biological activity and recognition by bile acid transporters [10] [14]. The α-configuration at position 3 distinguishes this compound from 3β-hydroxylated steroids, which exhibit markedly different biological properties [10] [14]. Nuclear magnetic resonance studies confirm that the 3α-hydroxyl group preferentially adopts conformations that position the oxygen atom below the steroid plane, facilitating hydrogen bonding interactions with biological receptors [14] [33].
The 3α-hydroxyl group configuration significantly influences the compound's interaction with membrane transporters and enzymes involved in bile acid metabolism [14]. Research demonstrates that the α-stereochemistry at carbon 3 is essential for maintaining functional properties of bile acids, including cholesterol absorption regulation and enterohepatic circulation [10] [14]. The specific orientation contributes to the amphipathic nature of the molecule, with the hydroxyl group contributing to the hydrophilic face of the steroid [25] [28].
The 7α-hydroxyl group occupies an equatorial position below the steroid plane, consistent with the α-designation [11] [13]. This stereochemical configuration is fundamental to the compound's classification as a dihydroxy bile acid derivative [6] [11]. The 7α-hydroxyl group plays a crucial role in determining the compound's solubility characteristics and its ability to form intermolecular hydrogen bonds [24] [25]. Spectroscopic analyses reveal that the 7α-hydroxyl group maintains a relatively fixed spatial orientation that contributes to the overall molecular conformation [11] [33].
The presence of the 7α-hydroxyl group significantly influences the compound's physicochemical properties, particularly its critical micelle concentration and aggregation behavior [24] [25]. Studies indicate that the 7α-hydroxyl group contributes to the hydrophilic character of the molecule while maintaining the characteristic facial amphiphilicity of bile acids [25] [28]. The specific stereochemical arrangement at position 7 also affects the compound's stability and resistance to enzymatic degradation [24] [36].
The 5β-cholestane backbone configuration represents the fundamental structural framework of this bile acid derivative [7] [8]. The β-configuration at carbon 5 indicates that the hydrogen atom at this position projects above the plane of the steroid nucleus [8] [13]. This configuration distinguishes the compound from 5α-cholestane derivatives and is characteristic of naturally occurring bile acids [7] [8]. The 5β-configuration contributes to the overall three-dimensional shape of the molecule and influences its interaction with biological membranes and proteins [13] [14].
The cholestane backbone maintains a rigid, planar structure that provides the foundation for the compound's amphipathic properties [25] [28]. Ring junctures in the 5β-cholestane system adopt specific conformations that optimize the spatial arrangement of functional groups [8] [13]. The backbone configuration directly influences the compound's ability to aggregate in aqueous solutions and form mixed micelles with other lipids [24] [25].
The three deuterium atoms in 3α,7α-Dihydroxycoprostanic Acid-d3 are strategically incorporated at specific positions within the molecular structure to facilitate mass spectrometric analysis [15]. While the exact positions of deuterium incorporation are not explicitly detailed in available literature, stable isotope labeling typically targets metabolically stable sites that do not undergo rapid exchange [18] [21]. The deuterium atoms replace hydrogen atoms at positions that maintain the structural integrity and biological relevance of the molecule [15] [18].
Deuterium incorporation follows established principles of isotopic labeling, where the heavier isotope provides a mass shift that enables differentiation during analytical procedures [15] [16]. The specific positioning of deuterium atoms is designed to minimize potential isotope effects while maximizing analytical utility [15] [20]. The labeling pattern ensures that the deuterated compound retains the fundamental chemical and physical properties of the parent molecule while providing the necessary mass distinction for quantitative analysis [18] [21].
Isotopic enrichment of 3α,7α-Dihydroxycoprostanic Acid-d3 typically achieves high levels of deuterium incorporation, often exceeding 95% purity [3] [18]. The isotopic enrichment parameters are critical for ensuring analytical accuracy and reproducibility in mass spectrometric applications [18] [19]. Commercial preparations of deuterated bile acids generally maintain isotopic purity levels that meet stringent analytical requirements [3] [18]. Quality control measures involve comprehensive analysis of isotopic distribution patterns using high-resolution mass spectrometry [18] [19].
The enrichment process involves careful control of reaction conditions to maximize deuterium incorporation while minimizing unwanted side reactions [18] [26]. Advanced synthetic methodologies enable the production of highly enriched deuterated compounds with consistent isotopic composition [18] [26]. Isotopic enrichment parameters are validated through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [18] [30].
The mass spectrometric properties of 3α,7α-Dihydroxycoprostanic Acid-d3 are characterized by a molecular ion peak at mass-to-charge ratio 437.67, representing a 3 dalton increase compared to the non-deuterated compound [1] [29]. This mass shift enables clear differentiation between labeled and unlabeled species during analytical procedures [15] [16]. The deuterated compound exhibits characteristic fragmentation patterns that maintain the structural relationships observed in the parent molecule while incorporating the mass shifts associated with deuterium incorporation [15] [17].
Mass spectrometric analysis reveals that deuterium atoms remain intact during typical ionization conditions, providing stable internal standards for quantitative analysis [15] [20]. The compound demonstrates excellent stability under electrospray ionization conditions commonly employed in liquid chromatography-mass spectrometry applications [15] [34]. Fragmentation studies show that deuterium-containing fragments retain their isotopic composition, enabling detailed structural characterization and metabolic pathway analysis [15] [19].
The molecular weight of 3α,7α-Dihydroxycoprostanic Acid-d3 is precisely 437.67 daltons, reflecting the incorporation of three deuterium atoms into the molecular structure [1] [29]. This molecular weight represents an increase of 3.02 daltons compared to the non-deuterated compound, corresponding to the mass difference between deuterium and hydrogen [1] [15]. The specific molecular weight is critical for mass spectrometric identification and quantification in analytical applications [15] [29].
The molecular weight determination relies on high-resolution mass spectrometry techniques that can accurately distinguish between isotopic variants [15] [18]. Precision in molecular weight measurement is essential for ensuring analytical accuracy in studies involving isotopic dilution methods [12] [34]. The compound's molecular weight falls within the typical range for bile acid derivatives and is compatible with standard analytical instrumentation [15] [29].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 437.67 Da | [1] [29] |
| Molecular Formula | C27H43D3O4 | [1] [29] |
| Mass Shift from Parent | +3.02 Da | [1] [15] |
| Isotopic Composition | 3 Deuterium atoms | [3] |
The solubility profile of 3α,7α-Dihydroxycoprostanic Acid-d3 reflects its amphipathic nature, with moderate water solubility and enhanced solubility in organic solvents [23] [24]. Bile acids typically exhibit aqueous solubility in the millimolar range, with specific values dependent on pH, ionic strength, and temperature [24] [25]. The compound demonstrates improved solubility in polar organic solvents such as methanol and dimethyl sulfoxide [3] [33]. Solubility characteristics are influenced by the presence of hydroxyl groups and the carboxylic acid functionality [24] [25].
The critical micelle concentration represents an important solubility parameter for bile acid derivatives, typically ranging from 2 to 20 millimolar for naturally occurring bile acids [24] [25]. The deuterium labeling minimally affects the fundamental solubility properties while maintaining the characteristic aggregation behavior [15] [24]. pH significantly influences solubility, with increased solubility observed under alkaline conditions where the carboxylic acid group exists in its ionized form [24] [25].
Stability characteristics of 3α,7α-Dihydroxycoprostanic Acid-d3 demonstrate excellent chemical stability under standard storage and analytical conditions [3] [35]. The compound maintains structural integrity when stored at low temperatures, typically at -20°C or below [3] [29]. Stability studies indicate that bile acid derivatives remain stable for extended periods when protected from light and moisture [35] [36]. The deuterium labeling does not significantly compromise the inherent stability of the parent compound [15] [26].
Temperature stability assessments reveal that the compound withstands typical analytical conditions without significant degradation [35] [36]. The presence of deuterium atoms provides additional stability against certain degradation pathways that involve hydrogen atom abstraction [15] [26]. Long-term stability studies demonstrate that properly stored samples maintain their integrity and isotopic composition for months to years [3] [35].
The spectroscopic properties of 3α,7α-Dihydroxycoprostanic Acid-d3 reflect both the steroid backbone structure and the presence of deuterium labeling [30] [31]. Nuclear magnetic resonance spectroscopy reveals characteristic signals for the steroid protons, with deuterium-containing positions showing reduced or absent signals in proton spectra [30] [33]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework and can detect isotope effects at carbon atoms adjacent to deuterium sites [30] [33].
Infrared spectroscopy demonstrates characteristic absorption bands for hydroxyl groups, carbonyl stretching, and carbon-hydrogen bonds typical of steroid compounds [31]. The presence of deuterium atoms may cause subtle shifts in certain vibrational frequencies due to the mass difference between hydrogen and deuterium [15] [31]. Ultraviolet spectroscopy shows minimal absorption in the near-ultraviolet region, consistent with the saturated nature of the cholestane backbone [31] [33].
| Spectroscopic Technique | Key Features | Deuterium Effects |
|---|---|---|
| 1H NMR | Steroid proton signals | Reduced signals at D positions |
| 13C NMR | Carbon framework | Isotope shifts near D sites |
| IR Spectroscopy | OH, C-H, C=O bands | Subtle frequency shifts |
| UV Spectroscopy | Minimal absorption | No significant changes |
The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 involves multiple complementary approaches that leverage established steroid chemistry principles while incorporating specialized deuteration techniques. The synthetic strategies can be broadly categorized into classical steroid transformation routes and modern deuteration-specific methodologies [5].
The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 relies on carefully selected starting materials that provide the appropriate steroid backbone while enabling efficient deuterium incorporation. Cholesterol serves as the primary starting material due to its structural similarity to bile acids and widespread commercial availability [6] [7] [8]. Cholesterol derivatives, including 27-hydroxycholesterol and 3β-hydroxy-5-cholestenoic acid, offer alternative synthetic entry points that may provide enhanced regioselectivity for specific transformations [5] [8].
| Starting Material | Function | Key Properties |
|---|---|---|
| Cholesterol | Primary steroid precursor with structural similarity to bile acids | Commercially available, well-characterized chemistry |
| 27-Hydroxycholesterol | Side-chain hydroxylated cholesterol metabolite | Enhanced solubility, alternative reaction pathway |
| 3β-Hydroxy-5-cholestenoic acid | Carboxylated cholesterol derivative | Pre-formed carboxylic acid functionality |
| Norcholylmethylketone | Bile acid synthesis intermediate | Advanced intermediate with established chemistry |
The selection of starting materials depends on the desired synthetic route, scale of production, and specific deuteration strategy employed. Cholesterol remains the most cost-effective and versatile precursor for large-scale synthesis, while specialized derivatives may offer advantages for research applications requiring high isotopic purity [9] [10] [11].
The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 requires carefully optimized reaction conditions to achieve high yields while maintaining isotopic integrity. Temperature control represents a critical parameter, with most hydroxylation reactions proceeding optimally at 20-40°C to minimize side reactions and isotope scrambling [5]. Side-chain modification reactions typically require elevated temperatures of 80-120°C under controlled pressure conditions [5] [12] [8].
| Reaction Type | Temperature (°C) | Pressure (atm) | Solvent System | Typical Duration | Yield Range (%) |
|---|---|---|---|---|---|
| Hydroxylation at C-3 and C-7 | 20-40 | 1 | Organic solvents (DMF, DMSO) | 2-24 hours | 60-85 |
| Side-chain modification | 80-120 | 1-5 | Polar aprotic solvents | 6-48 hours | 50-80 |
| Deuterium incorporation via NaBD4 | 0-25 | 1 | Alcohols, THF, DMF | 30 minutes - 4 hours | 85-95 |
| H/D exchange with D2O | 100-150 | 1-3 | D2O, deuterated alcohols | 12-36 hours | 70-90 |
Solvent selection plays a crucial role in reaction success, with dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) providing optimal solvation for many steroid transformations while maintaining compatibility with deuterated reagents [13] [14] [15]. The use of rigorously dried solvents is essential to prevent unwanted hydrogen-deuterium exchange that could compromise isotopic purity [16] [17].
The stereoselective synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 requires precise control over the stereochemistry at multiple chiral centers, particularly at the C-3 and C-7 positions where hydroxyl groups must be introduced with α-configuration [12] [18]. Enzymatic hydroxylation using cytochrome P450 enzymes provides excellent stereoselectivity, with CYP7A1 (cholesterol 7α-hydroxylase) and CYP27A1 (sterol 27-hydroxylase) offering regioselective and stereoselective hydroxylation capabilities [12] [8] [19].
Chemical hydroxylation approaches utilize osmium tetroxide or potassium permanganate under controlled conditions to achieve stereoselective dihydroxylation, though yields are typically lower than enzymatic methods [20] [14]. The use of chiral auxiliaries and asymmetric catalysis provides additional tools for stereocontrol, particularly in early synthetic steps where stereochemical information can be propagated through the remainder of the synthesis [21] [22].
Stereochemical verification employs nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy to confirm the desired α-configuration at hydroxyl-bearing carbons [23] [24] [25]. The coupling patterns in 1H NMR spectra provide diagnostic information about the axial or equatorial orientation of hydroxyl groups, while 13C NMR chemical shifts offer additional confirmation of stereochemical assignments [26] [27].
The incorporation of deuterium into 3α,7α-Dihydroxycoprostanic Acid represents a specialized aspect of the synthetic strategy that requires careful consideration of isotope effects, reaction mechanisms, and analytical verification methods [28] [23] [29].
Site-specific deuteration of 3α,7α-Dihydroxycoprostanic Acid-d3 employs targeted chemical transformations to introduce deuterium atoms at predetermined positions within the molecular structure [23] [21]. Sodium borodeuteride (NaBD4) reduction represents the most widely used method for incorporating deuterium at specific carbon centers, particularly at positions adjacent to carbonyl groups [13] [14] [16]. This approach achieves deuterium incorporation efficiencies of 94-99% under optimized conditions [13] [14].
| Technique | Description | Typical Incorporation | Selectivity |
|---|---|---|---|
| Sodium Borodeuteride (NaBD4) Reduction | Reduction of ketone/aldehyde groups with incorporation of deuterium | 94-99% | High for carbonyl-adjacent positions |
| Deuterium Water (D2O) Exchange | Acid-catalyzed hydrogen-deuterium exchange in deuterated water | 90-95% | Moderate for labile protons |
| Deuterated Reagents | Use of deuterated starting materials like CD3I | >95% | High for specific functional groups |
| Metal-Catalyzed H/D Exchange | Palladium or other metal-catalyzed selective deuteration | 85-98% | Variable, depends on catalyst |
Metal-catalyzed hydrogen-deuterium exchange utilizing palladium catalysts provides an alternative approach for site-specific deuteration with excellent functional group tolerance [15] [27] [17]. The reaction proceeds under mild conditions using deuterated formate salts as the deuterium source, achieving >98% deuterium incorporation with minimal side reactions [15]. Platinum and rhodium catalysts offer complementary reactivity patterns, enabling deuteration at different molecular positions [30] [31].
Enzymatic deuteration represents an emerging approach that leverages the specificity of biological catalysts to achieve site-selective deuterium incorporation [32]. NADH-dependent enzymes can be engineered to accept deuterated cofactors, enabling stereoselective deuteration of specific carbon centers while maintaining excellent regioselectivity [32].
The achievement of high isotopic purity in 3α,7α-Dihydroxycoprostanic Acid-d3 requires comprehensive analytical monitoring and synthetic optimization to minimize isotopic impurities [23] [33] [34]. Liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) provides the primary analytical tool for isotopic purity assessment, enabling quantitative determination of isotopologue distributions [23] [24].
Isotopic enrichment calculations utilize the relative abundances of different mass isotopomers to determine the overall deuteration level and identify potential sources of isotopic contamination [33] [25]. The isotopic purity is typically expressed as the percentage of molecules containing the expected number of deuterium atoms, with pharmaceutical applications requiring >95% isotopic purity [23] [34].
Nuclear magnetic resonance (NMR) spectroscopy complements mass spectrometric analysis by providing site-specific information about deuterium incorporation [24] [25] [26]. 2H NMR spectroscopy directly detects deuterium nuclei, while 1H NMR integration quantifies the reduction in proton signals at deuterated positions [25] [27]. 13C NMR isotope shifts arising from deuterium substitution provide additional confirmation of isotopic incorporation patterns [25] [26].
Purification strategies for maintaining isotopic purity include the use of deuterated solvents throughout the synthetic sequence to prevent isotope exchange, rigorous exclusion of moisture to minimize H/D scrambling, and specialized storage conditions to preserve isotopic integrity during long-term storage [35] [16] [17].
The purification and characterization of 3α,7α-Dihydroxycoprostanic Acid-d3 requires specialized analytical techniques capable of distinguishing isotopic variants while providing comprehensive structural confirmation [23] [36] [37].
High-Performance Liquid Chromatography (HPLC) serves as the primary purification method, utilizing reversed-phase C18 columns with optimized mobile phase compositions to achieve baseline separation of deuterated and non-deuterated species [37] [38] [39] [40]. Gradient elution using methanol-water systems provides excellent resolution, with pH adjustment using phosphoric acid enhancing peak symmetry and reproducibility [39] [41].
| Technique | Application | Key Parameters | Advantages |
|---|---|---|---|
| HPLC | Separation of bile acid derivatives and isomers | C18 reversed-phase, methanol-water gradients | High resolution, quantitative |
| GC-MS | Analysis and quantification of deuterated compounds | Trimethylsilyl derivatization, isotope dilution | High sensitivity, structural information |
| NMR Spectroscopy | Structure confirmation and deuterium incorporation assessment | Multiple nuclei (1H, 2H, 13C), chemical shift analysis | Comprehensive structural data |
| LC-MS | High-resolution analysis of isotopic purity | Electrospray ionization, high resolution | Accurate mass, isotope ratios |
Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary analytical capabilities, particularly after trimethylsilyl derivatization to enhance volatility and thermal stability [42] [43] [44] [45]. Isotope dilution methods using deuterated internal standards enable precise quantification while correcting for analytical variations [42] [45].
Mass spectrometric characterization employs electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to generate molecular ions suitable for high-resolution analysis [23] [33] [16]. Tandem mass spectrometry (MS/MS) provides structural confirmation through fragmentation pattern analysis, with deuterium-induced mass shifts providing unambiguous identification of labeled positions [44] [45].
Nuclear Magnetic Resonance (NMR) spectroscopy represents the definitive technique for structural characterization and isotopic verification [24] [25] [26]. Multinuclear NMR experiments including 1H, 2H, and 13C NMR provide comprehensive information about molecular structure, deuterium incorporation sites, and isotopic purity [26] [27]. Two-dimensional NMR techniques such as COSY, HSQC, and ROESY enable complete assignment of all carbon and hydrogen environments [14] [26].